(S)-1-(1H-Benzimidazol-2-YL)-3-methylbutylamine hydrochloride
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Overview
Description
“1H-Benzimidazole, 2-methyl-” is a chemical compound with the molecular formula C8H8N2 . It has a molecular weight of 132.1625 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .
Molecular Structure Analysis
The molecular structure of “1H-Benzimidazole, 2-methyl-” can be viewed using Java or Javascript . The IUPAC Standard InChI for this compound isInChI=1S/C8H8N2/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3,(H,9,10)
. Physical and Chemical Properties Analysis
The physical and chemical properties of “1H-Benzimidazole, 2-methyl-” include a molecular weight of 132.1625 . More detailed properties such as melting point, boiling point, and density were not available in the sources I found.Properties
IUPAC Name |
(1S)-1-(1H-benzimidazol-2-yl)-3-methylbutan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.ClH/c1-8(2)7-9(13)12-14-10-5-3-4-6-11(10)15-12;/h3-6,8-9H,7,13H2,1-2H3,(H,14,15);1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGYOQOVBUHUQG-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C1=NC2=CC=CC=C2N1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712329 |
Source
|
Record name | (1S)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10712329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305320-68-6 |
Source
|
Record name | (1S)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10712329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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